3-甲基-2-(噻吩-2-磺酰氨基)-丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

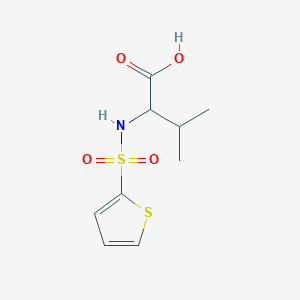

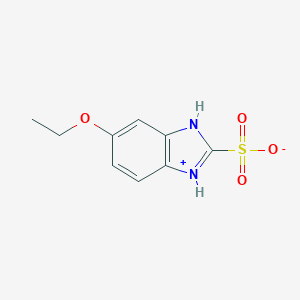

The compound “3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom and four carbon atoms . The molecule also has a sulfonylamino group and a butyric acid group attached to it.

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene compounds can be synthesized through various methods. For example, thiophene-2-sulfonic acid, thiophene-2-sulfonyl chloride, and thiophene-3-sulfonamide have been synthesized in laboratories .Chemical Reactions Analysis

Thiophene compounds are known to undergo various types of reactions, including electrophilic and nucleophilic substitutions . The exact reactions that “3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid” would undergo would depend on its exact structure and the conditions it is subjected to.科学研究应用

Anti-Inflammatory Applications

Thiophene derivatives have been recognized for their anti-inflammatory properties. The sulfonylamino group in 3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid can be leveraged to synthesize compounds that may inhibit the production of pro-inflammatory cytokines, providing a pathway for the development of new anti-inflammatory drugs .

Antipsychotic Drug Development

The structural complexity of thiophene-based compounds allows for the creation of diverse molecular frameworks. This particular compound could be used as a precursor in the synthesis of molecules with potential antipsychotic effects, targeting various neurological pathways .

Anti-Arrhythmic Agents

Thiophene compounds have shown promise in the development of anti-arrhythmic agents. The incorporation of 3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid into larger molecules could lead to the modulation of ion channels, crucial for the treatment of cardiac arrhythmias .

Antifungal and Antimicrobial Properties

The thiophene ring system is known to contribute to antifungal and antimicrobial activity. As such, 3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid could be utilized in the synthesis of new compounds that combat resistant strains of fungi and bacteria .

Antioxidant Effects

Thiophene derivatives can act as antioxidants, scavenging free radicals and protecting cells from oxidative stress. This compound’s unique structure might be explored to enhance its efficacy as an antioxidant in pharmaceutical formulations .

Kinase Inhibition

Kinases play a pivotal role in signal transduction and are targets for cancer therapy3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid could serve as a building block for kinase inhibitors, contributing to the development of anticancer therapies .

Estrogen Receptor Modulation

Some thiophene derivatives have been found to modulate estrogen receptors. This compound could be investigated for its potential to act as a selective estrogen receptor modulator (SERM), offering therapeutic options for hormone-related conditions .

Material Science Applications

Beyond medicinal chemistry, thiophene-based compounds like 3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid are also valuable in material science. They can be used as complexing agents or in the development of conductive polymers due to their electronic properties .

未来方向

属性

IUPAC Name |

3-methyl-2-(thiophen-2-ylsulfonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4S2/c1-6(2)8(9(11)12)10-16(13,14)7-4-3-5-15-7/h3-6,8,10H,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFORIPALKNQHIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-2-(thiophene-2-sulfonylamino)-butyric acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N,N-diethylacetamide](/img/structure/B510250.png)

![2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B510273.png)

![8-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B510276.png)

![Ethyl 4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)benzoate](/img/structure/B510288.png)

![5-(2-Isopropyl-5-methyl-phenoxymethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B510339.png)

![2-{[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl}benzoic acid](/img/structure/B510341.png)

![5-Oxo-5-{[4-(propan-2-yl)phenyl]amino}pentanoic acid](/img/structure/B510342.png)